molecular formula C18H17N3O B4764769 1-benzyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one

1-benzyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one

Cat. No. B4764769
M. Wt: 291.3 g/mol
InChI Key: WQHQUIOXAJNRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one, also known as PBD-150, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic compound that contains a pyrimidoquinazoline core structure.

Mechanism of Action

The mechanism of action of 1-benzyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Specifically, 1-benzyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, 1-benzyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
1-benzyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-benzyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. Additionally, 1-benzyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one has been found to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one in lab experiments is its potential as a therapeutic agent for a variety of diseases. Additionally, 1-benzyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one has been found to have low toxicity in animal studies, making it a relatively safe compound to work with. However, one limitation of using 1-benzyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one in lab experiments is its challenging synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions of research related to 1-benzyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one. One area of interest is the development of 1-benzyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one derivatives with improved potency and selectivity for specific enzymes and signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of 1-benzyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one and its potential applications in the treatment of various diseases. Finally, studies are needed to determine the optimal dosing and administration methods for 1-benzyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one in animal and human studies.

Scientific Research Applications

1-benzyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one has been found to have potential applications in a variety of scientific research fields. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. Additionally, 1-benzyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-benzyl-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-17-15-9-4-5-10-16(15)19-18-20(11-6-12-21(17)18)13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHQUIOXAJNRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3C(=O)N2C1)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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